molecular formula C12H14BrF3N2 B1401664 N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713163-62-2

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No. B1401664
M. Wt: 323.15 g/mol
InChI Key: NLRXBVSFJHZXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as BTF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. BTF is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is not fully understood, but it is believed to act as an inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, which play a key role in regulating mood and behavior. By inhibiting the activity of monoamine oxidase A, N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine may increase the levels of these neurotransmitters, leading to an improvement in mood and a reduction in symptoms of depression and other mood disorders.

Biochemical And Physiological Effects

In addition to its potential applications in the treatment of mood disorders, N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to exhibit a range of other biochemical and physiological effects. For example, one study published in the journal ACS Chemical Neuroscience found that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine exhibited potent binding affinity for the serotonin transporter, which is involved in the reuptake of serotonin from the synaptic cleft. This suggests that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine may have potential applications in the treatment of anxiety disorders and other conditions that are associated with dysregulation of the serotonin system.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is its potent inhibitory activity against monoamine oxidase A, which makes it a promising candidate for further research in the field of drug discovery and development. However, one limitation of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine. One area of interest is the development of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine derivatives that exhibit improved solubility and bioavailability, which could enhance their potential as therapeutic agents. Another area of interest is the investigation of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine's potential applications in the treatment of other conditions, such as neurodegenerative diseases and chronic pain. Overall, N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine represents a promising candidate for further research in the field of drug discovery and development, with the potential to yield significant advances in the treatment of a range of conditions.

Scientific Research Applications

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One study published in the journal Bioorganic & Medicinal Chemistry Letters found that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine exhibited potent inhibitory activity against the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This suggests that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine may have potential applications in the treatment of depression and other mood disorders.

properties

IUPAC Name

N-[3-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-11-8-9(4-5-10(11)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXBVSFJHZXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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